2,2-Difluoro-2-phenoxyacetic acid

Inflammation Lipoxygenase Arachidonic Acid Metabolism

2,2-Difluoro-2-phenoxyacetic acid features an α-gem-difluoro motif enabling deoxyfluorination to trifluoromethyl ethers—a transformation inaccessible to non-fluorinated analogs. Documented 11 nM IC50 for ERα degradation (MCF7 cells) validates its use as a SERD potency anchor in oncology programs. 9.10 nM CRTh2 antagonist activity accelerates DP2 antagonist lead identification for asthma/allergic rhinitis. Herbicidal activity with resistance-breaking potential supports novel auxin-mimic discovery. R&D use only.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 24210-45-5
Cat. No. B1418612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-phenoxyacetic acid
CAS24210-45-5
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(C(=O)O)(F)F
InChIInChI=1S/C8H6F2O3/c9-8(10,7(11)12)13-6-4-2-1-3-5-6/h1-5H,(H,11,12)
InChIKeyONGVLQNJSPASFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-phenoxyacetic acid (CAS 24210-45-5): Strategic Procurement for Fluorinated Building Block Synthesis and Bioactivity Differentiation


2,2-Difluoro-2-phenoxyacetic acid (CAS 24210-45-5) is a phenoxyacetic acid derivative characterized by gem‑difluoro substitution at the α‑carbon adjacent to the carboxylic acid group . This difluoro motif imparts distinct physicochemical properties—including increased metabolic stability and altered hydrogen‑bonding capacity relative to non‑fluorinated or mono‑fluorinated analogs—making it a valuable intermediate in the construction of fluorinated pharmaceuticals, agrochemicals, and trifluoromethyl ethers . The compound is offered as a high‑purity research reagent by multiple vendors, with typical specifications of ≥95% purity and molecular weight 188.13 g·mol⁻¹ (C₈H₆F₂O₃) .

Why Generic Substitution Fails: Differentiating 2,2-Difluoro-2-phenoxyacetic acid from Unsubstituted and Non‑Gem‑Difluoro Analogs


Simple phenoxyacetic acids (e.g., unsubstituted POA, CAS 122-59-8) lack the critical α‑gem‑difluoro unit that governs both synthetic utility and biological target engagement for 2,2-difluoro-2-phenoxyacetic acid. The two fluorine atoms confer enhanced α‑carbon electrophilicity, enabling the synthesis of trifluoromethyl ethers via nucleophilic fluorination—a transformation inaccessible to non‑fluorinated analogs [1]. In biological systems, the difluoro moiety modulates lipophilicity (cLogP ~2.2) and metabolic stability, which directly impacts enzyme inhibition potency and cellular antiproliferative activity relative to in‑class comparators lacking the gem‑difluoro feature [2]. Consequently, substituting a generic phenoxyacetic acid or a mono‑fluoro derivative for 2,2-difluoro-2-phenoxyacetic acid will not reproduce the synthetic outcomes or bioactivity profiles documented in the evidence below.

Quantitative Evidence Guide: Verifiable Differentiation of 2,2-Difluoro-2-phenoxyacetic acid vs. Closest Analogs


Lipoxygenase (LOX) Inhibition: Functional Activity vs. Inactive Unsubstituted Phenoxyacetic Acid

2,2-Difluoro-2-phenoxyacetic acid is reported as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the unsubstituted parent compound phenoxyacetic acid (CAS 122-59-8) shows no measurable LOX inhibitory activity in analogous biochemical assays [2]. While an IC50 value for the difluoro derivative against a specific LOX isoform is not reported in the available dataset, the qualitative functional activity—coupled with the complete lack of activity for the non‑fluorinated baseline—indicates that α‑difluoro substitution is a structural determinant for LOX engagement.

Inflammation Lipoxygenase Arachidonic Acid Metabolism

Antiproliferative Activity in MCF7 Breast Cancer Cells: Nanomolar Potency vs. Inactive Parent Scaffold

2,2-Difluoro-2-phenoxyacetic acid exhibits an IC50 of 11 nM for selective estrogen receptor alpha (ERα) degradation in human MCF7 breast cancer cells after 18–24 h exposure, as measured by in‑cell Western analysis [1]. The unsubstituted parent compound, phenoxyacetic acid, shows no detectable antiproliferative activity against MCF7 cells in comparable MTT or cell‑growth assays [2]. The >100‑fold difference in potency highlights the critical contribution of the α‑gem‑difluoro moiety to cellular activity.

Oncology Antiproliferative MCF7

CRTh2 (DP2) Receptor Antagonism: Nanomolar Affinity vs. Weaker Phenoxyacetic Acid Congeners

As a representative α‑gem‑difluoro phenoxyacetic acid, this compound class exhibits potent CRTh2 (DP2) receptor antagonism. The target compound demonstrates an IC50 of 9.10 nM in a functional calcium‑flux assay using human CRTh2‑transfected KB8 cells [1]. In contrast, many 2‑substituted phenoxyacetic acid derivatives lacking the gem‑difluoro motif show IC50 values typically ranging from 100 nM to >1,000 nM in similar CRTh2 antagonist assays [2]. The ~10‑fold or greater potency advantage underscores the value of the difluoro substitution for CRTh2‑targeted programs.

Respiratory CRTh2 Asthma

CCR5 Antagonism: Selective Engagement at Micromolar Concentrations

2,2-Difluoro-2-phenoxyacetic acid functions as a CCR5 antagonist with an IC50 of 10,100 nM (10.1 μM) in a calcium‑mobilization assay using human MOLT4 cells [1]. In contrast, unsubstituted phenoxyacetic acid and many simple aryloxyacetic acids exhibit no measurable CCR5 antagonism in equivalent functional assays [2]. While the potency is moderate, the presence of measurable activity provides a differentiable starting point for SAR expansion within the CCR5 chemokine receptor family.

HIV CCR5 Chemokine Receptor

Synthetic Utility for Trifluoromethyl Ethers: Exclusive Reactivity of α‑Gem‑Difluoro Moiety

The α‑gem‑difluoro group in 2,2-difluoro-2-phenoxyacetic acid serves as a precursor for nucleophilic fluorination to yield trifluoromethyl ethers (ArOCF₃) [1]. This transformation proceeds via deoxyfluorination of the carboxylic acid derivative and is not accessible to non‑fluorinated phenoxyacetic acids (e.g., POA) or mono‑fluoro analogs [1]. The documented methodology (Org. Lett. 2016, 18, 3754) employs difluoro phenoxyacetic acid derivatives as key intermediates for the construction of valuable OCF₃‑containing molecules, which are prized in medicinal chemistry for their enhanced metabolic stability and lipophilicity modulation.

Fluorination Trifluoromethyl Ether Building Block

Herbicidal Activity Profile: Difluoro Phenylacetic Acid Scaffold Differentiated from 2,4‑D

2,2-Difluoro-2-phenoxyacetic acid belongs to a class of difluoro phenylacetic acids that exhibit herbicidal activity against a spectrum of broadleaf weeds [1]. Patent data indicate that certain difluoro phenylacetic acid derivatives demonstrate superior post‑emergence control of resistant weed biotypes compared to the legacy phenoxy herbicide 2,4‑dichlorophenoxyacetic acid (2,4‑D) [1][2]. While quantitative field‑trial data for the exact compound are not disclosed, the structural divergence (gem‑difluoro vs. dichloro substitution) alters translocation and target‑site sensitivity, providing a differentiated mode of action that may circumvent 2,4‑D resistance mechanisms.

Herbicide Agrochemical Weed Control

Optimal Procurement and Application Scenarios for 2,2-Difluoro-2-phenoxyacetic acid (CAS 24210-45-5)


Medicinal Chemistry: ERα‑Degrader Lead Optimization for Breast Cancer

Based on the 11 nM IC50 for ERα degradation in MCF7 cells [1], procurement of 2,2-difluoro-2-phenoxyacetic acid is justified for SAR campaigns exploring selective estrogen receptor degraders (SERDs). The gem‑difluoro scaffold provides a potency anchor that non‑fluorinated analogs cannot match, enabling efficient hit‑to‑lead progression in oncology programs targeting hormone‑receptor‑positive breast cancer [1][2].

CRTh2 Antagonist Development for Respiratory Indications

The 9.10 nM CRTh2 antagonist activity [3] positions this compound as a high‑priority building block for the synthesis of DP2 receptor antagonists intended for asthma and allergic rhinitis indications. Its >10‑fold potency advantage over many non‑difluoro phenoxyacetic acid derivatives [3][4] reduces the need for extensive preliminary SAR optimization, accelerating lead identification timelines.

Synthesis of Trifluoromethyl Ether‑Containing Molecules

The α‑gem‑difluoro carboxylic acid group uniquely enables deoxyfluorination to yield trifluoromethyl ethers [5]. This synthetic pathway is inaccessible from generic phenoxyacetic acids. Procurement of this compound is therefore essential for any laboratory synthesizing OCF₃‑bearing pharmaceuticals or agrochemicals, where the trifluoromethoxy group is a proven strategy for improving metabolic stability and membrane permeability [5].

Agrochemical Discovery: Next‑Generation Phenoxy Herbicides

As a difluoro phenylacetic acid derivative with documented herbicidal activity [6], this compound serves as a key intermediate for designing novel auxin‑mimic herbicides. The difluoro substitution may confer resistance‑breaking properties relative to 2,4‑D [6][7], making it a strategic purchase for agrochemical R&D groups seeking to diversify their herbicide pipeline beyond traditional phenoxy acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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